1-(Pyridin-4-ylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine
Description
Properties
Molecular Formula |
C18H20F3N3 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
1-(pyridin-4-ylmethyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine |
InChI |
InChI=1S/C18H20F3N3/c19-18(20,21)17-4-2-1-3-16(17)14-24-11-9-23(10-12-24)13-15-5-7-22-8-6-15/h1-8H,9-14H2 |
InChI Key |
BKBHILWTSQUNSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=NC=C2)CC3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Sequential Alkylation via Protective Group Chemistry
Protective group strategies are critical for controlling regioselectivity during piperazine functionalization. The tert-butoxycarbonyl (Boc) group is widely employed to mask one nitrogen while alkylating the other. For example, Boc-piperazine undergoes alkylation with 2-(trifluoromethyl)benzyl chloride in the presence of a base such as potassium carbonate, yielding mono-substituted Boc-protected intermediates. Subsequent deprotection with trifluoroacetic acid (TFA) liberates the secondary amine for further reaction with 4-(chloromethyl)pyridine.
Example Protocol
-
Boc Protection : Piperazine (10 mmol) is treated with di-tert-butyl dicarbonate (12 mmol) in dichloromethane (DCM) at 0°C, stirred for 2 h, and concentrated to afford Boc-piperazine.
-
First Alkylation : Boc-piperazine (5 mmol) reacts with 2-(trifluoromethyl)benzyl chloride (5.5 mmol) in acetonitrile with K2CO3 (15 mmol) at 80°C for 12 h.
-
Deprotection : The Boc group is removed using TFA (10 mL) in DCM (20 mL) at room temperature for 1 h.
-
Second Alkylation : The free amine reacts with 4-(chloromethyl)pyridine (5.5 mmol) in DMF with NaH (6 mmol) at 60°C for 6 h.
This method typically achieves yields of 60–75% for each alkylation step, with purity >95% after recrystallization.
Palladium-Catalyzed Coupling Reactions
Transition-metal catalysis offers an alternative route for introducing aromatic substituents. The Buchwald-Hartwig amination, employing Pd2(dba)3 and Xantphos, enables coupling of aryl halides with piperazine. For instance, 2-(trifluoromethyl)benzyl bromide can undergo amination with piperazine in toluene at 100°C, followed by a second coupling with 4-(bromomethyl)pyridine.
Optimized Conditions
-
Catalyst: Pd2(dba)3 (5 mol%)
-
Ligand: Xantphos (10 mol%)
-
Base: Cs2CO3 (3 equiv)
-
Solvent: Toluene
This method circumvents protective groups but requires stringent anhydrous conditions, with yields ranging from 50–65%.
Comparative Analysis of Methodologies
The table below summarizes key parameters for the two primary synthetic routes:
| Parameter | Sequential Alkylation | Palladium-Catalyzed Coupling |
|---|---|---|
| Yield (Overall) | 60–75% | 50–65% |
| Purity (HPLC) | >95% | 85–90% |
| Reaction Time | 24–36 h | 24–48 h |
| Scalability | High | Moderate |
| Cost | Low | High (Pd catalysts) |
| Byproducts | Minimal | Aryl amines |
Sequential alkylation is preferred for large-scale synthesis due to cost efficiency and higher purity, whereas Pd-catalyzed methods are reserved for substrates incompatible with alkylation.
Mechanistic Insights and Side Reactions
Alkylation Side Products
Competitive over-alkylation is a major challenge, particularly when using reactive benzyl halides. For example, 2-(trifluoromethyl)benzyl chloride may disproportionate at elevated temperatures, leading to di-substituted byproducts. Quenching excess alkylating agent with aqueous NH4Cl and employing controlled stoichiometry (1:1.1 ratio of piperazine to halide) mitigates this issue.
Palladium Catalyst Deactivation
Phosphine ligands like Xantphos are susceptible to oxidation, especially in polar aprotic solvents such as DMF. Substituting DMF with toluene and maintaining an inert atmosphere (N2 or Ar) enhances catalyst longevity.
Advanced Functionalization Techniques
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. For example, alkylation of Boc-piperazine with 2-(trifluoromethyl)benzyl chloride under microwave conditions (100°C, 300 W) completes in 30 minutes versus 12 hours conventionally.
Flow Chemistry Applications
Continuous-flow systems improve heat and mass transfer, particularly for exothermic alkylation steps. A microreactor setup with immobilized base (e.g., polymer-supported carbonate) achieves 90% conversion in 10 minutes at 50°C.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Reverse-phase HPLC (C18 column, 70:30 MeOH:H2O) shows a single peak at tR = 4.91 min, confirming >95% purity.
Industrial-Scale Considerations
Solvent Recycling
Toluene and acetonitrile are recovered via fractional distillation, reducing waste and cost. For every 1 kg of product, 8 L of solvent is reclaimed.
Waste Management
Pd-containing residues from catalytic reactions are treated with EDTA-2Na to solubilize metal ions, followed by activated carbon filtration to achieve <1 ppm Pd in effluent.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
1-(4-pyridylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms on the benzyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the pyridine ring would yield pyridine N-oxide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes or receptors.
Medicine: Potential therapeutic agent for treating various diseases, depending on its pharmacological profile.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-pyridylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity. The trifluoromethyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Substituent Position and Bioactivity: The 2-(trifluoromethyl)benzyl group in the target compound distinguishes it from analogues like 3-TFMPP (3-trifluoromethylphenyl), which lacks the benzyl linker. This structural difference impacts receptor binding; for example, 3-TFMPP exhibits serotonin receptor activity, while the target compound’s extended benzyl group may favor kinase or cholinesterase interactions .
Synergistic Effects: highlights that combining a trifluoromethylbenzyl moiety with an aromatic core (e.g., aminoisoquinoline in FLT3 inhibitors) can yield synergistic activity.
Metabolic Stability: The trifluoromethyl group in the target compound and its analogues (e.g., 1-[4-(trifluoromethyl)benzyl]piperazine) improves resistance to oxidative metabolism compared to non-fluorinated derivatives like 1-(4-methoxyphenyl)piperazine .
Functional Comparisons in Drug Development
Key Insights:
Kinase Inhibition Potential: The target compound’s trifluoromethylbenzyl group is structurally analogous to ponatinib’s 1-methyl-4-(2-[trifluoromethyl]benzyl)piperazine moiety, which contributes to FLT3 inhibition. However, the target compound’s pyridinylmethyl group may alter binding kinetics compared to ponatinib’s methyl substituent .
Cholinesterase Inhibition :
- Piperazine derivatives with 4-(trifluoromethyl)benzyl groups (e.g., compound 207 in ) show potent butyrylcholinesterase (BChE) inhibition (IC₅₀ = 0.092 µM). The target compound’s pyridine ring could further optimize interactions with the enzyme’s active site .
Receptor Selectivity: Substitution patterns profoundly affect receptor engagement. For instance, 1-(2,3-dichlorophenyl)piperazine exhibits nanomolar affinity for dopamine D3 receptors, whereas 3-TFMPP modulates serotonin receptors. The target compound’s dual aromatic groups may confer multi-target activity .
Biological Activity
1-(Pyridin-4-ylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structural features, which include a pyridinylmethyl group and a trifluoromethylbenzyl moiety, contributing to its diverse biological effects.
- Molecular Formula : C18H20F3N3
- Molecular Weight : 345.37 g/mol
- CAS Number : 32247-96-4
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The piperazine ring is known to enhance binding affinity and selectivity towards certain receptors, making it a valuable scaffold in drug design.
Antidiabetic Effects
Recent studies have highlighted the antidiabetic potential of piperazine derivatives, including those structurally related to 1-(Pyridin-4-ylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine. Research indicates that such compounds can inhibit key enzymes involved in carbohydrate metabolism, leading to reduced glucose absorption and improved insulin sensitivity. For example, one study reported an IC50 value of 8.9 ± 0.2 μM for a related compound, significantly stronger than acarbose (IC50 = 610.7 ± 0.1 μM) .
Anticancer Activity
The anticancer properties of this compound have also been investigated. In vitro studies demonstrated its ability to induce apoptosis in cancer cell lines, with IC50 values indicating significant cytotoxicity. For instance, related piperazine compounds exhibited IC50 values ranging from 0.65 to 15.63 µM against various cancer cell lines such as MCF-7 and HeLa . These findings suggest that the compound may act through mechanisms involving caspase activation and modulation of p53 expression levels.
Case Study 1: Inhibition of Cancer Cell Proliferation
A study evaluated the effects of a piperazine derivative on human prostate cancer cells, revealing an IC50 value of 2.76 µM against the OVXF 899 cell line. The compound demonstrated selective cytotoxicity compared to normal cells, highlighting its potential as an anticancer agent .
Case Study 2: Antidiabetic Activity
Another research effort focused on the antidiabetic properties of piperazine derivatives, showing that compounds similar to 1-(Pyridin-4-ylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine effectively inhibited α-amylase and α-glucosidase activities with low cytotoxicity .
Data Summary
Q & A
Q. How to address discrepancies in reported IC₅₀ values across studies?
- Methodological Answer : Standardize assay conditions:
- Cell line authenticity : STR profiling to confirm identity.
- Serum concentration : Use 10% FBS to avoid nonspecific binding.
- Control compounds : Include reference drugs (e.g., doxorubicin) in parallel. Meta-analyses of published data (e.g., 15 studies) show ±30% variability due to protocol differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
